Fmoc-D-Lys(Ns)-OH
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Overview
Description
“Fmoc-D-Lys(Ns)-OH” is a type of amino acid that is commonly used in peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .
Synthesis Analysis
“Fmoc-D-Lys(Ns)-OH” is used in the Fmoc-based peptide synthesis method . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies for relevant amino acids are developed .
Chemical Reactions Analysis
In the context of peptide synthesis, “Fmoc-D-Lys(Ns)-OH” undergoes amide coupling reactions . The Fmoc group is removed during the synthesis process, allowing the amino acid to be linked to other amino acids to form a peptide chain .
Physical And Chemical Properties Analysis
“Fmoc-D-Lys(Ns)-OH” has a molecular formula of C27H27N3O8S and a molecular weight of 553.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 12 . Its exact mass and monoisotopic mass is 553.15188600 g/mol . Its topological polar surface area is 176 Ų .
Scientific Research Applications
- It supports cell adhesion, survival, and duplication, making it suitable for creating scaffolds in regenerative medicine .
- In SPPS, the Fmoc group serves as a protecting group for the amino group of lysine residues. It allows stepwise assembly of peptides on a solid support, facilitating efficient peptide production .
Peptide-Based Hydrogels for Biomedical Applications
Solid-Phase Peptide Synthesis (SPPS)
Future Directions
The use of “Fmoc-D-Lys(Ns)-OH” in peptide synthesis is likely to continue, given its importance in the creation of DNA-encoded chemical libraries . These libraries offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising direction for future research and development in the field of peptide drug discovery .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUNKPLPKHEPV-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Ns)-OH |
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